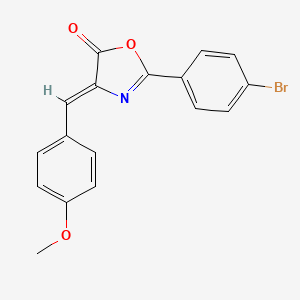
(4Z)-2-(4-bromophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(4-BROMOPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a bromophenyl group and a methoxyphenylmethylidene group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-BROMOPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. A common synthetic route might involve the reaction of 4-bromobenzaldehyde with 4-methoxybenzylamine in the presence of a base to form the corresponding imine. This imine can then undergo cyclization with an appropriate reagent to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-BROMOPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-BROMOPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(4-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(4-FLUOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The presence of the bromophenyl group in (4Z)-2-(4-BROMOPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE may impart unique chemical reactivity and biological activity compared to its chloro- and fluoro- analogs. These differences can be explored through comparative studies to understand the impact of different substituents on the compound’s properties.
Biological Activity
(4Z)-2-(4-bromophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a compound belonging to the oxazolone class, which has garnered attention due to its diverse biological activities. This article will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H16BrN2O2
- Molecular Weight : 368.24 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the condensation of 4-bromobenzaldehyde with 4-methoxybenzaldehyde in the presence of an acid catalyst. The reaction conditions are optimized to yield high purity and yield of the desired compound.
Analgesic and Anti-inflammatory Effects
Research has demonstrated that compounds within the oxazolone class exhibit significant analgesic and anti-inflammatory activities. A study conducted on various oxazolones showed that those containing a methoxy group, similar to this compound, displayed enhanced analgesic effects in murine models. The analgesic activity was assessed using the writhing test and hot plate test, indicating a strong potential for pain relief without significant toxicity .
Antimicrobial Activity
The antimicrobial properties of oxazolones have also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Cytotoxicity and Antitumor Activity
Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the bromine atom in its structure is hypothesized to enhance its interaction with cellular targets involved in tumor growth inhibition. Further research is necessary to elucidate the specific pathways involved .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cyclooxygenase Enzymes : Similar compounds have been shown to inhibit COX enzymes, leading to decreased production of pro-inflammatory mediators.
- Modulation of Pain Pathways : By interacting with TRPV1 channels, these compounds may alter pain signaling pathways.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall integrity and interference with nucleic acid synthesis are potential mechanisms for its antimicrobial effects .
Case Studies and Research Findings
Properties
Molecular Formula |
C17H12BrNO3 |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
(4Z)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12BrNO3/c1-21-14-8-2-11(3-9-14)10-15-17(20)22-16(19-15)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10- |
InChI Key |
RYNSWJZOEOENDI-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















